molecular formula C31H49N7O11 B12374987 Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2

Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2

Cat. No.: B12374987
M. Wt: 695.8 g/mol
InChI Key: MQOPWNUKHLXCDC-HPQLBRKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 is a potent inhibitor of Plasmodium subtilisin-like protease 1 (SUB1).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC, and the deprotection of amino groups is achieved using TFA. The final product is cleaved from the resin and purified using HPLC .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as described above but on a larger scale. Automation and optimization of reaction conditions would be essential to ensure high yield and purity. The use of advanced purification techniques such as preparative HPLC and lyophilization would be crucial in the final stages of production .

Chemical Reactions Analysis

Types of Reactions

Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the side chains of amino acids.

Common Reagents and Conditions

    Coupling Reagents: HBTU, DIC

    Deprotection Reagents: TFA

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: DTT, TCEP

Major Products

The major products formed from these reactions are typically the desired peptide sequences or their oxidized/reduced forms, depending on the specific reaction conditions .

Scientific Research Applications

Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 has several scientific research applications:

Mechanism of Action

Ac-{Cpg}-Thr-Ala-{Ala(CO)}-Asp-{Cpg}-NH2 exerts its effects by inhibiting the activity of Plasmodium subtilisin-like protease 1 (SUB1). This inhibition disrupts the proteolytic processing of key proteins required for the parasite’s development and replication. The compound binds to the active site of SUB1, preventing substrate access and subsequent cleavage .

Comparison with Similar Compounds

Properties

Molecular Formula

C31H49N7O11

Molecular Weight

695.8 g/mol

IUPAC Name

(3S)-3-[[(3S)-3-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-acetamido-2-cyclopentylacetyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-2-oxobutanoyl]amino]-4-[[(1S)-2-amino-1-cyclopentyl-2-oxoethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C31H49N7O11/c1-14(25(43)31(49)36-20(13-21(41)42)28(46)38-23(26(32)44)18-9-5-6-10-18)33-27(45)15(2)34-29(47)22(16(3)39)37-30(48)24(35-17(4)40)19-11-7-8-12-19/h14-16,18-20,22-24,39H,5-13H2,1-4H3,(H2,32,44)(H,33,45)(H,34,47)(H,35,40)(H,36,49)(H,37,48)(H,38,46)(H,41,42)/t14-,15-,16+,20-,22-,23-,24-/m0/s1

InChI Key

MQOPWNUKHLXCDC-HPQLBRKRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C1CCCC1)C(=O)N)NC(=O)[C@H](C2CCCC2)NC(=O)C)O

Canonical SMILES

CC(C(C(=O)NC(C)C(=O)NC(C)C(=O)C(=O)NC(CC(=O)O)C(=O)NC(C1CCCC1)C(=O)N)NC(=O)C(C2CCCC2)NC(=O)C)O

Origin of Product

United States

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